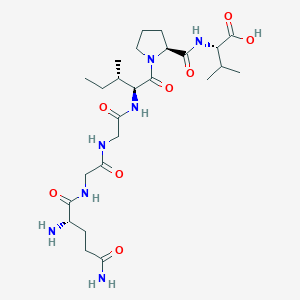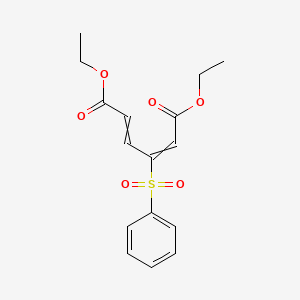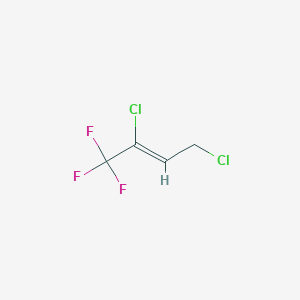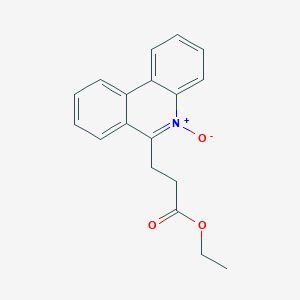
6-Phenanthridinepropanoic acid, ethyl ester, 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenanthridinepropanoic acid, ethyl ester, 5-oxide is a complex organic compound with a unique structure that includes a phenanthridine moiety, a propanoic acid ester, and an oxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenanthridinepropanoic acid, ethyl ester, 5-oxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Phenanthridine Core: The phenanthridine core can be synthesized through a cyclization reaction involving a biphenyl derivative and an appropriate nitrogen source.
Introduction of Propanoic Acid Ester: The propanoic acid ester group can be introduced via esterification reactions using ethyl alcohol and propanoic acid derivatives.
Oxidation: The final step involves the oxidation of the phenanthridine core to introduce the oxide group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenanthridinepropanoic acid, ethyl ester, 5-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the oxide group or other parts of the molecule.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Propiedades
Número CAS |
189949-13-1 |
|---|---|
Fórmula molecular |
C18H17NO3 |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
ethyl 3-(5-oxidophenanthridin-5-ium-6-yl)propanoate |
InChI |
InChI=1S/C18H17NO3/c1-2-22-18(20)12-11-17-15-8-4-3-7-13(15)14-9-5-6-10-16(14)19(17)21/h3-10H,2,11-12H2,1H3 |
Clave InChI |
IXIQGYRKDZIEPT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=[N+](C2=CC=CC=C2C3=CC=CC=C31)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


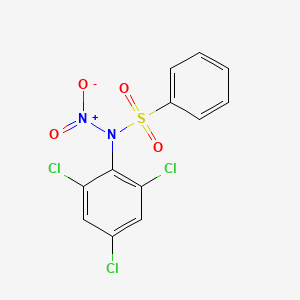
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
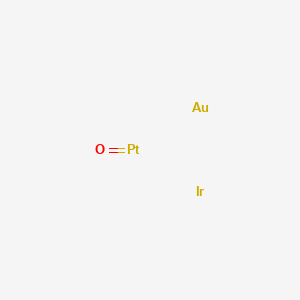
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
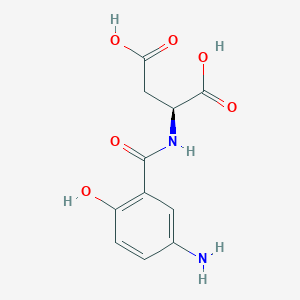
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
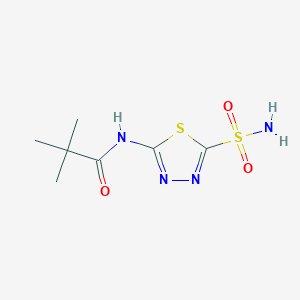
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)
